molecular formula C5H6S B019666 3-Methylthiophene-d3 CAS No. 108343-10-8

3-Methylthiophene-d3

Cat. No. B019666
CAS RN: 108343-10-8
M. Wt: 101.19 g/mol
InChI Key: QENGPZGAWFQWCZ-FIBGUPNXSA-N
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Description

3-Methylthiophene-d3 is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate .


Synthesis Analysis

The synthesis of 3-Methylthiophene involves the sulfidation of 2-methylsuccinate . A recent study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates . Another study reported the electrochemical synthesis of 3-Methylthiophene on flat gold electrodes by anodic oxidation of the monomer .


Molecular Structure Analysis

The molecular formula of 3-Methylthiophene-d3 is C5H3D3S . A study on the vibrational modes of 3-Methylthiophene revealed that the molecule is composed of 12 atoms and has 30 normal vibrational modes .


Chemical Reactions Analysis

3-Methylthiophene is a precursor to the drug thenyldiamine and the pesticide morantel . It has been found that lithiation of 3-methylthiophene by means of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is highly regioselective, leading to 5-lithio-3-methylthiophene .


Physical And Chemical Properties Analysis

3-Methylthiophene-d3 is a colorless, flammable liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 114.2±9.0 °C at 760 mmHg, and a vapor pressure of 23.8±0.2 mmHg at 25°C .

Safety and Hazards

When handling 3-Methylthiophene-d3, it is advised to avoid contact with skin, eyes, and clothing. It should not be ingested or inhaled. Use should be restricted to outdoors or in a well-ventilated area, and it should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

3-Methylthiophene-d3 and its derivatives have potential applications in the field of perovskite solar cells. A recent study reported that the addition of a 3-Methylthiophene organic molecule to the methylammonium iodide (MAI)/isopropanol (IPA) solution precursor improved the power conversion efficiency of perovskite solar cells .

properties

IUPAC Name

3-(trideuteriomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENGPZGAWFQWCZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480367
Record name 3-Methylthiophene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-d3

CAS RN

108343-10-8
Record name 3-Methylthiophene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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